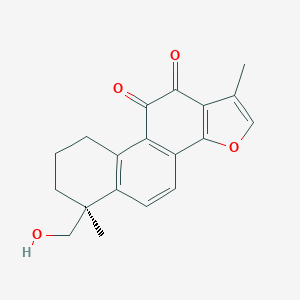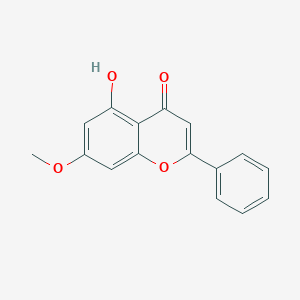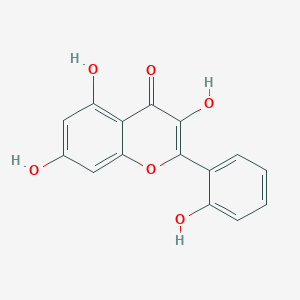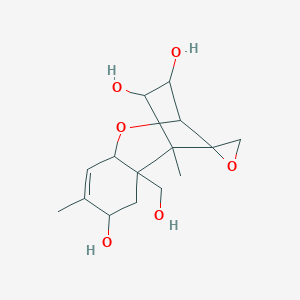
alpha-Tocotrienol
概要
説明
Alpha-tocotrienol is a member of the vitamin E family, which includes both tocopherols and tocotrienols. These compounds are known for their antioxidant properties. This compound is structurally similar to tocopherols but differs by having an unsaturated isoprenoid side chain with three double bonds. This structural difference allows tocotrienols to penetrate tissues with saturated fatty layers more efficiently than tocopherols .
作用機序
Target of Action
Alpha-Tocotrienol, a member of the vitamin E family, primarily targets lipoproteins , fat deposits , and cellular membranes . It is also known to interact with cyclooxygenase and 5-lipoxygenase , enzymes involved in inflammation .
Mode of Action
This compound interacts with its targets to protect polyunsaturated fatty acids from peroxidation reactions . It also inhibits cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids and suppresses proinflammatory signaling, such as NF-κB and STAT .
Biochemical Pathways
This compound affects several biochemical pathways. It scavenges reactive nitrogen species, which are harmful byproducts of cellular metabolism . It also influences the ω-oxidation of the side chain to generate carboxychromanols and conjugated counterparts .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. Despite its low affinity for α-tocopherol transfer protein, it reaches its target destination through an alternative pathway . It is detectable at appreciable levels in the plasma after supplementation . It is suggested to be secreted by small HDL particles and selectively distributed to organs and tissues high in adipose content .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It exhibits biological activities such as neuroprotection , radio-protection , anti-cancer , anti-inflammatory , and lipid-lowering properties . It also has a significant inhibitory effect on lipid peroxidation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, plasma concentrations of tocotrienols are shown to be higher when administered with food . The bioavailability of tocotrienols can also vary in different target populations, from healthy subjects to smokers and diseased patients .
生化学分析
Biochemical Properties
Alpha-Tocotrienol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The unsaturated chain of this compound allows an efficient penetration into tissues that have saturated fatty layers such as the brain and liver . It also exhibits antioxidant properties and its varied effects are due to it behaving as a signaling molecule .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have neuroprotective, anti-cancer, anti-inflammatory and cholesterol-lowering properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has unique antioxidant and anti-inflammatory properties that are superior to those of α-tocopherol against chronic diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that large quantities of other forms of vitamin E are readily metabolized by CYP4F2-initiated ω-oxidation of the side chain to generate carboxychromanols and conjugated counterparts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . There is inadequate data on the plasma concentrations of this compound that are sufficient to demonstrate significant physiological effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is the most abundant tocotrienol isomer circulated in plasma and lipoproteins after postprandial tocotrienol-rich vitamin E supplementation .
Subcellular Localization
It is known that this compound is detectable at appreciable levels in the plasma after supplementations .
準備方法
Synthetic Routes and Reaction Conditions: Alpha-tocotrienol can be synthesized through various chemical routes. One common method involves the condensation of homogentisic acid with isophytol, followed by cyclization and methylation reactions. The reaction conditions typically require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the chromanol ring structure .
Industrial Production Methods: Industrially, this compound is often extracted from natural sources such as palm oil, rice bran oil, and annatto seeds. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC). Solvents such as hexane, methanol, and ethanol are commonly used in the extraction process .
化学反応の分析
Types of Reactions: Alpha-tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the chromanol ring .
科学的研究の応用
Alpha-tocotrienol has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and its ability to inhibit lipid peroxidation.
Biology: Research focuses on its role in cellular protection and its potential neuroprotective effects.
Medicine: this compound is investigated for its anti-cancer, anti-inflammatory, and cholesterol-lowering properties. It has shown promise in protecting against neurodegenerative diseases and cardiovascular conditions.
Industry: It is used in the formulation of dietary supplements, cosmetics, and functional foods due to its potent antioxidant activity
類似化合物との比較
Alpha-tocopherol: Another member of the vitamin E family, alpha-tocopherol has a saturated phytyl side chain and is known for its antioxidant properties.
Gamma-tocotrienol: Similar to alpha-tocotrienol but differs in the position of methyl groups on the chromanol ring.
Delta-tocotrienol: Another tocotrienol variant with different methylation patterns
Uniqueness: this compound is unique due to its superior antioxidant activity compared to tocopherols. Its unsaturated side chain allows for better penetration into tissues with saturated fatty layers, making it more effective in certain biological contexts. Additionally, this compound has shown distinct neuroprotective and anti-cancer properties that are not as pronounced in other vitamin E compounds .
特性
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFHLOLGZPDCHJ-XZXLULOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019976 | |
| Record name | alpha-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58864-81-6, 1721-51-3 | |
| Record name | d-α-Tocotrienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58864-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocotrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058864816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TOCOTRIENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6LXL1832Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Alpha-tocotrienol exhibits its effects through multiple mechanisms.
- Antioxidant activity: Like other vitamin E forms, it acts as a chain-breaking antioxidant, preventing lipid peroxidation by scavenging free radicals. [, , , ] This antioxidant action protects cells from oxidative damage, which is implicated in various diseases, including neurodegenerative diseases and cardiovascular disease. []
- Modulation of signaling pathways: this compound can influence cellular signaling pathways involved in cell growth, survival, and death. For instance, it can suppress the phosphatidylinositol 3-kinase (PI3K)/PI3K-dependent kinase (PDK)/Akt pathway, a key pathway involved in cell proliferation and survival. [] It can also decrease the expression of FLICE-inhibitory protein (FLIP), an inhibitor of apoptosis. [] This combination of effects contributes to its anticancer activity in certain cell types. []
- Inhibition of HMG-CoA reductase: this compound can suppress 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase activity. [] This enzyme is the rate-limiting step in cholesterol biosynthesis. The suppression of HMG-CoA reductase contributes to the hypocholesterolemic effects observed with this compound. []
- Phytyl tail: Alpha-tocopherol has a saturated phytyl tail. In contrast, this compound has an unsaturated isoprenoid side chain with three double bonds. These double bonds provide better flexibility and allow this compound to incorporate more efficiently into cell membranes. []
ANone: this compound, like other tocotrienols and tocopherols, is susceptible to degradation by:
- Oxidation: Exposure to air, light, and heat can accelerate oxidation. []
- High temperatures: Storage at elevated temperatures can lead to degradation. []
- Lipids: Highly compatible with lipids and readily incorporates into cell membranes and lipoproteins. [, ]
- Lipid peroxidation: this compound inhibits lipid peroxidation by scavenging free radicals, effectively reducing the activity of enzymes like lipoxygenases that promote lipid peroxidation. []
- Cholesterol biosynthesis: this compound can suppress the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. []
ANone: Computational studies are increasingly being employed to understand the interactions of this compound with its molecular targets. These studies often involve:
ANone: The relationship between this compound's structure and its activity is an active area of research. Key findings regarding SAR include:
- Unsaturated Side Chain: The presence of three double bonds in the isoprenoid side chain is crucial for its activity. These double bonds enhance its incorporation into cell membranes and influence its interaction with membrane-bound enzymes. [] Studies comparing this compound with alpha-tocopherol highlight the importance of the unsaturated side chain for superior antioxidant potency in membrane systems. []
- Methyl Groups: The number and position of methyl groups on the chromanol ring can influence its activity and selectivity. For example, gamma-tocotrienol, which differs from this compound in the position of one methyl group, exhibits different biological activities. [, ]
ANone: this compound is prone to oxidative degradation, particularly when exposed to light, heat, and oxygen. To enhance its stability and bioavailability, several formulation strategies are employed:
- Antioxidant Combinations: Combining this compound with other antioxidants, such as other tocotrienols and tocopherols, can have synergistic effects and enhance its overall antioxidant capacity. [, ]
- Encapsulation Techniques: Encapsulating this compound within liposomes, nanoparticles, or other delivery systems protects it from degradation and allows for controlled release. [, ] This can improve its stability, solubility, and targeted delivery to specific tissues, ultimately enhancing its bioavailability.
ANone: this compound is generally recognized as safe (GRAS) for human consumption as a food supplement by the U.S. Food and Drug Administration (FDA).
ANone: Understanding the PK/PD profile of this compound is crucial for determining its efficacy and safety.
- Absorption: this compound is absorbed from the intestine, although its absorption efficiency is lower compared to alpha-tocopherol. [] Factors like the presence of fat in the diet can influence its absorption. []
- Distribution: Once absorbed, it's transported in the bloodstream by lipoproteins, primarily chylomicrons, and subsequently distributed to various tissues. [] Interestingly, this compound exhibits different tissue distribution patterns compared to alpha-tocopherol. [, ] For example, it accumulates to a greater extent in the skin. [, ]
- Excretion: Metabolites of this compound are excreted primarily in the bile and feces, with a small fraction excreted in urine. []
ANone: this compound has shown promising effects in preclinical studies, prompting further investigation in clinical trials.
- In Vitro Studies: In cell culture models, this compound has demonstrated antioxidant, anti-inflammatory, and anticancer properties. [, , , ] It's been shown to protect neurons from oxidative stress-induced cell death [, , ] and inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. [, ]
- Animal Models: In vivo studies have explored the potential benefits of this compound in models of stroke, Alzheimer's disease, and cancer. [, , ] For example, it's been reported to reduce infarct volume in stroke models and improve cognitive function in Alzheimer's disease models. [, ]
ANone: this compound generally exhibits a good safety profile.
ANone: Yes, researchers are actively exploring strategies to enhance the delivery of this compound to specific target tissues and improve its therapeutic efficacy. Some of these strategies include:
- Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and cellular uptake. [] This approach can also facilitate targeted delivery to specific tissues by conjugating targeting ligands to the nanoparticle surface.
ANone: Research on biomarkers for this compound is an active area of investigation, particularly for monitoring its efficacy and understanding its mechanisms of action.
- Oxidative Stress Markers: Measuring markers of oxidative stress, such as lipid peroxidation products (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase, glutathione peroxidase), can provide insights into the antioxidant effects of this compound in vivo. []
- Pharmacokinetic Markers: Monitoring the levels of this compound and its metabolites in plasma and other biological fluids provides information about its absorption, distribution, metabolism, and excretion. [, ]
ANone: Various analytical methods are employed to analyze this compound in biological samples. These include:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet-visible (UV-Vis) detectors, fluorescence detectors, and mass spectrometers (MS), is widely used for the separation and quantification of this compound and its isomers. [, , ] HPLC-MS/MS offers high sensitivity and selectivity for quantifying this compound and its metabolites in complex biological matrices. []
- Gas Chromatography (GC): GC, often coupled with MS, can be used to analyze the fatty acid composition of lipids after saponification and derivatization. This technique helps understand the impact of this compound on lipid metabolism and composition. []
ANone: this compound is a naturally occurring compound found in various plant sources, and its environmental impact is likely minimal when consumed as part of a regular diet.
ANone: this compound, like other tocotrienols and tocopherols, is lipophilic (fat-soluble), meaning it dissolves readily in fats and oils but is poorly soluble in water.
ANone: Validation of analytical methods is crucial to ensure the accuracy, precision, and reliability of measurements.
ANone: Quality control and assurance are paramount throughout the development, manufacturing, and distribution of this compound to ensure its safety, efficacy, and consistency.
ANone: The provided research abstracts don't offer specific details on the immunogenicity, drug transporter interactions, enzyme induction/inhibition potential, or biocompatibility of this compound.
ANone: Alternatives to this compound depend on the specific application.
- Other Tocotrienols and Tocopherols: Other forms of vitamin E, including other tocotrienols (e.g., gamma-tocotrienol, delta-tocotrienol) and tocopherols (e.g., alpha-tocopherol, gamma-tocopherol), share some structural similarities and might offer similar biological effects. [, , ] The choice of the most suitable form would depend on factors like potency, selectivity, and bioavailability for the intended application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)

